molecular formula C19H19N3O6S B2501346 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide CAS No. 886939-32-8

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide

Cat. No.: B2501346
CAS No.: 886939-32-8
M. Wt: 417.44
InChI Key: QFYOEGODIMWHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethanesulfonyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O6S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide, as part of the 1,3,4-oxadiazole derivatives, has been studied for its antimicrobial and anti-proliferative activities. These compounds exhibit potent activity against various Gram-positive and Gram-negative bacteria, including pathogenic strains such as Candida albicans. Notably, specific derivatives displayed broad-spectrum antibacterial activities with minimal inhibitory concentrations (MIC) ranging from 0.5–8 μg/mL. Additionally, these compounds were evaluated against several cancer cell lines including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines, demonstrating optimum anti-proliferative activity. The significant biological activities of these derivatives highlight their potential in developing new therapeutic agents for both microbial infections and cancer treatment (Al-Wahaibi et al., 2021).

Anticancer Evaluation of 1,3,4-Oxadiazole Derivatives

Further research into 1,3,4-oxadiazole derivatives bearing the 2,4-dimethoxyphenyl substituent has revealed their significant anticancer properties. These compounds, through their structural modifications, have shown excellent activity against breast cancer cell lines. This insight into their anticancer efficacy expands the scope of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide and related compounds in oncological research, offering a foundation for the development of novel anticancer therapies (Polkam et al., 2021).

Antibacterial Studies and Synthesis of N-Substituted Derivatives

N-Substituted derivatives of 1,3,4-oxadiazole compounds have been synthesized and assessed for their antibacterial efficacy. These compounds showed moderate to significant activity against both Gram-negative and Gram-positive bacteria. The synthesis process and the resulting antibacterial activity underscore the potential of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide derivatives in contributing to new antibacterial agents, addressing the ongoing challenge of bacterial resistance (Khalid et al., 2016).

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-4-29(24,25)14-8-5-12(6-9-14)17(23)20-19-22-21-18(28-19)15-10-7-13(26-2)11-16(15)27-3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYOEGODIMWHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.